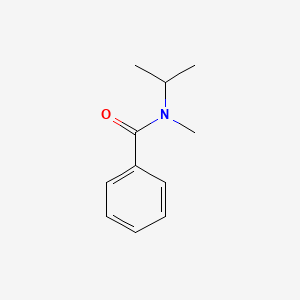

N-methyl-N-(propan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)12(3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFKFDRATGWCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79144-77-7 | |

| Record name | N-methyl-N-(propan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for N Methyl N Propan 2 Yl Benzamide

Classical Organic Synthetic Routes to N-methyl-N-(propan-2-yl)benzamide

The traditional synthesis of tertiary amides like this compound typically relies on the acylation of a secondary amine with a carboxylic acid derivative.

Amidation Reactions and Optimized Conditions for this compound Synthesis

The most common and direct method for synthesizing this compound is the reaction of a benzoyl derivative with N-methylisopropylamine. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a prime example of this approach.

The reaction proceeds by the nucleophilic attack of the secondary amine, N-methylisopropylamine, on the electrophilic carbonyl carbon of the benzoyl chloride. A base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent can vary, with dichloromethane (B109758) or a biphasic system of water and an organic solvent being common.

While specific optimized conditions for this compound are not readily found in literature, conditions for analogous reactions provide a strong indication of suitable parameters. For instance, the amidation of benzoyl chloride with morpholine, a secondary amine, proceeds with high yield at ambient temperature in dichloromethane with triethylamine as the base. chemspider.com Another similar process for manufacturing N-benzyl-N-isopropyl amides utilizes an excess of the secondary amine itself to act as the acid scavenger. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Benzoyl chloride | Morpholine | Triethylamine | Dichloromethane | Ambient | 95% | chemspider.com |

| Pivaloyl chloride | N-benzylisopropylamine | Excess N-benzylisopropylamine | Toluene (B28343) | 90-95°C | High | google.com |

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | 0°C to RT | Good |

This table presents data for analogous reactions to infer suitable conditions for the synthesis of this compound.

Alternatively, benzoic acid can be used as the starting material, though it requires activation with a coupling agent to facilitate the amidation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Precursor Synthesis and Intermediate Isolation in this compound Formation

The primary precursors for the synthesis of this compound are a benzoyl derivative and N-methylisopropylamine.

Benzoyl Precursors:

Benzoyl chloride: Commercially available and highly reactive. It can be prepared from benzoic acid by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Benzoic acid: A stable and common starting material that requires activation for amidation.

Benzoic anhydride: Another suitable acylating agent.

N-methylisopropylamine: This secondary amine is a key precursor. Its synthesis can be achieved through various methods, including the reaction of isopropylamine (B41738) with a methylating agent. A patented method describes a two-step synthesis starting from isopropylamine and formaldehyde (B43269) to form 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine, which is then decomposed to yield N-methylisopropylamine. google.com

In the classical amidation reaction, the primary intermediate is a tetrahedral intermediate formed from the addition of the amine to the carbonyl group of the acylating agent. This intermediate is typically transient and not isolated. In syntheses starting from benzoic acid and a coupling agent, an activated ester or a similar reactive species is formed in situ before the addition of the amine.

Stereoselective Synthesis Approaches for this compound (if applicable)

The concept of stereoselective synthesis is not directly applicable to this compound itself, as the molecule is achiral and does not possess any stereocenters. However, the field of stereoselective synthesis of amides is relevant in the context of atropisomerism, where restricted rotation around a single bond can lead to the existence of stable, non-interconvertible rotational isomers (atropisomers). This phenomenon is observed in sterically hindered benzamides with ortho-substituents. acs.orgnih.govacs.org Since this compound lacks the necessary steric hindrance and substitution pattern, it does not exhibit atropisomerism, and therefore, stereoselective synthesis is not a relevant consideration for this specific compound.

Novel Synthetic Strategies for this compound

Recent advancements in organic synthesis have led to the development of new and more efficient methods for amide bond formation, which could be applied to the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advantages over classical routes by minimizing waste and often proceeding under milder conditions. For the synthesis of tertiary benzamides, several catalytic strategies have been reported.

Palladium-catalyzed cross-coupling reactions represent a powerful tool. One such method involves the coupling of arylboronic esters with carbamoyl (B1232498) chlorides, which could be a potential route to this compound if the corresponding N-methyl-N-isopropylcarbamoyl chloride is used. researchgate.net

Another approach is the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents. Catalysts based on boric acid or other Lewis acids can facilitate this transformation by activating the carboxylic acid.

| Catalyst System | Reactants | Key Features | Reference |

| Pd-catalyst | Arylboronic esters and carbamoyl chlorides | Efficient coupling for tertiary benzamides | researchgate.net |

| Boronic acid-supported catalyst | Carboxylic acids and amines | Direct amidation in a packed-bed reactor | acs.org |

This table highlights catalytic systems applicable to the synthesis of tertiary amides.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow processing, has emerged as a valuable technology for chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and ease of scalability. The synthesis of amides is well-suited for flow chemistry.

A continuous flow process for the synthesis of this compound would likely involve pumping streams of the reactants, for example, benzoyl chloride and N-methylisopropylamine with a base, through a heated reactor coil. The short residence times and efficient heat and mass transfer in microreactors can lead to rapid and high-yielding reactions.

Several general methods for amide synthesis in flow have been developed. These include the reaction of carboxylic acids with amines using coupling agents in a flow setup, and the direct aminolysis of esters. researchgate.net For instance, a telescoped flow process has been described for the synthesis of α-trifluoromethylthiolated amides, where a carboxylic acid is first converted to an N-acylpyrazole in flow, followed by reaction with an amine. acs.org Such a strategy could be adapted for the synthesis of the target molecule. Solvent-free continuous synthesis of amides has also been demonstrated using twin-screw extruders, which could be another viable approach. rsc.org

| Flow Method | Reactants | Key Advantages | Reference |

| Plug Flow Reactor | Carboxylic acids and amines with coupling agent | High yields, recyclable coupling agent | acs.org |

| Telescoped Flow | Carboxylic acids, N-acylpyrazole formation, then amination | Multi-step synthesis in a continuous process | acs.org |

| Twin-Screw Extruder | Carboxylic acids and amines with coupling agent | Solventless, high-yielding, and productive | rsc.org |

This table summarizes flow chemistry approaches that could be adapted for the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of amides like this compound is critical for developing environmentally benign and efficient manufacturing processes. iosrjournals.org These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, which traditionally might involve coupling reagents that produce significant waste or the use of hazardous solvents, green chemistry offers several avenues for improvement. nih.gov

Key green strategies applicable to this compound synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic direct amidation, where benzoic acid and N-methylisopropylamine react directly, is preferred over methods using stoichiometric activating agents that generate substantial by-products.

Use of Safer Solvents: Conventional amide synthesis often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which have significant health and environmental concerns. nih.gov Green chemistry promotes the use of safer alternatives such as cyclopentyl methyl ether (CPME), which is a greener and safer solvent choice. rug.nl The selection of an appropriate "green" solvent is a crucial first step in designing a sustainable synthesis.

Catalysis: The use of catalytic amounts of a substance to drive the reaction is a cornerstone of green chemistry. This can involve transition-metal catalysts, organocatalysts, or biocatalysts (enzymes), which can enable reactions under milder conditions and with higher selectivity, thereby minimizing waste. iosrjournals.org

Solvent-Free Conditions: An increasingly popular green approach is the use of solvent-free reaction conditions, such as mechanochemical synthesis (grinding) or direct heating of reactants, often with a solid catalyst. nih.govresearchgate.net This completely eliminates solvent-related hazards and pollution. For instance, a method using boric acid as a catalyst for amidation under solvent-free conditions has been developed for various amides and could be applicable here. nih.gov

Table 1: Comparison of Conventional vs. Green Solvents for Amide Synthesis

| Solvent Class | Example Solvent | Typical Use in Amide Synthesis | Green Chemistry Considerations |

|---|---|---|---|

| Conventional | N,N-Dimethylformamide (DMF) | Common reaction solvent | Reprotoxicity concerns, high boiling point makes removal energy-intensive. nih.gov |

| Conventional | Dichloromethane (CH2Cl2) | Common reaction and extraction solvent | Potential carcinogen, environmental persistence, costly disposal. nih.gov |

| Greener | Cyclopentyl Methyl Ether (CPME) | Alternative reaction solvent | High boiling point, low peroxide formation, readily biodegradable. rug.nl |

| Greener | 2-Methyltetrahydrofuran (2-MeTHF) | Alternative reaction solvent | Derived from renewable resources (e.g., levulinic acid), lower toxicity profile. |

| Greener | Water | Solvent for specific biocatalytic routes | Safest solvent, but often limited by reactant solubility and competing hydrolysis. mdpi.com |

Chemoenzymatic and Biocatalytic Routes for this compound

Chemoenzymatic and biocatalytic methods represent a frontier in sustainable chemical synthesis, offering high selectivity and mild reaction conditions. rug.nl These strategies utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations. For the synthesis of this compound, biocatalysis offers a promising alternative to traditional chemical methods, particularly for the key amide bond-forming step. chemicalbook.com

The primary biocatalytic approach for forming the amide bond in this compound would involve the direct enzymatic condensation of benzoic acid (or an activated derivative like an ester) with N-methylisopropylamine.

Enzyme Screening and Optimization for Amide Bond Formation

The success of a biocatalytic synthesis for this compound hinges on identifying a suitable enzyme. This is achieved through a process of enzyme screening and subsequent optimization of reaction conditions.

Enzyme Screening: A panel of commercially available or proprietary enzymes would be tested for their ability to catalyze the formation of the target amide. For amide bond synthesis, lipases are the most extensively studied and utilized class of enzymes. researchgate.net They naturally catalyze the hydrolysis of esters but can be used for synthesis in non-aqueous environments. rug.nlresearchgate.net Other enzyme classes like proteases, acyltransferases, and specific amide synthetases could also be screened. While specific screening for this compound is not documented in the searched literature, a general screening would target enzymes known for activity on N-substituted amines.

Optimization: Once a hit is identified, reaction parameters are optimized to maximize yield and reaction rate. This includes temperature, pH (for aqueous systems), solvent, water activity (for non-aqueous systems), and substrate concentrations. For example, Candida antarctica lipase (B570770) B (CALB) is a highly versatile lipase that has been shown to catalyze amidation reactions efficiently in organic solvents like toluene or CPME at temperatures around 60 °C. rug.nl

Table 2: Potential Enzymes for Screening in this compound Synthesis

| Enzyme Class | Specific Example | Source Organism | Rationale for Screening |

|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CALB) | Candida antarctica | Widely used for amide synthesis, high stability in organic solvents, broad substrate scope. rug.nlresearchgate.net |

| Lipase | Thermomyces lanuginosus Lipase (TLL) | Thermomyces lanuginosus | Thermostable enzyme, known to accept a variety of acyl donors and amine nucleophiles. |

| Protease | Subtilisin | Bacillus species | Can catalyze aminolysis of esters, though often requires more specific substrate recognition. |

| Amide Synthetase | ATP-Grasp Ligases | Various Bacteria/Fungi | Directly couple carboxylic acids and amines using ATP; highly specific but powerful if a suitable enzyme is found. chemicalbook.com |

Biotransformation Pathways to this compound Precursors

Green chemistry also emphasizes the use of renewable feedstocks. Biotransformation, using microbial fermentation or enzymatic processes, can be employed to produce the precursors for this compound, namely benzoic acid and N-methylisopropylamine, from simple, renewable starting materials.

Benzoic Acid Production: Benzoic acid can be produced microbially from L-phenylalanine, which can be derived from glucose through engineered metabolic pathways in organisms like E. coli or Saccharomyces cerevisiae. This biotechnological route avoids the use of petroleum-derived toluene, the traditional feedstock for benzoic acid synthesis.

N-methylisopropylamine Production: While less common, biocatalytic routes to amines are an active area of research. Engineered transaminases or reductive amination enzymes could potentially be used to synthesize N-methylisopropylamine from a corresponding ketone or aldehyde precursor, which in turn could be derived from bio-based sources.

Immobilized Enzyme Systems in this compound Production

For industrial-scale production, using enzymes in a free, soluble form is often economically unfeasible. Immobilization, the process of confining enzyme molecules to a solid support material, addresses this challenge. For the production of this compound, an immobilized enzyme system, such as immobilized CALB, would be highly advantageous. nih.gov

The benefits of immobilization include:

Enzyme Reusability: The catalyst can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing costs. nih.gov

Enhanced Stability: Immobilization can protect the enzyme from harsh conditions (e.g., organic solvents, higher temperatures), leading to a longer operational lifespan.

Process Simplification: It allows for the use of continuous flow reactors, simplifying downstream processing and purification of the final product, this compound.

Novozym 435, a widely used commercial biocatalyst, is an example of Candida antarctica lipase B immobilized on a macroporous acrylic resin. rug.nl This type of biocatalyst would be a prime candidate for developing a robust and sustainable process for this compound production.

Table 3: Common Supports for Enzyme Immobilization

| Support Material | Type | Key Advantages | Potential Application |

|---|---|---|---|

| Macroporous Acrylic Resin | Polymeric | High surface area, mechanically robust, commercially available (e.g., Novozym 435). rug.nl | Immobilization of lipases for synthesis in organic solvents. |

| Silica | Inorganic | Good thermal and chemical stability, controllable pore size. | Covalent attachment of enzymes for various applications. |

| Agarose | Polysaccharide | Hydrophilic, biocompatible, low non-specific binding. | Commonly used for enzyme immobilization in academic research. |

| Magnetic Nanoparticles | Inorganic Composite | Easy separation from the reaction mixture using an external magnetic field. | Rapid catalyst recovery in batch processes. |

Theoretical and Computational Chemistry of N Methyl N Propan 2 Yl Benzamide

Quantum Chemical Calculations on N-methyl-N-(propan-2-yl)benzamide

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic behavior of this compound. These calculations are fundamental to understanding the molecule's stability, spectroscopic properties, and reactivity.

Electronic Structure and Molecular Orbitals of this compound

The electronic structure of this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The benzoyl group contains a delocalized π-system across the aromatic ring and the carbonyl group. The nitrogen atom, with its lone pair of electrons, can also participate in this delocalization, leading to a resonance structure that imparts partial double bond character to the C-N bond. This delocalization influences the geometry and rotational barriers within the molecule.

Molecular orbital (MO) theory offers a more detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is predominantly centered on the carbonyl group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -8.5 to -7.5 | Highest Occupied Molecular Orbital, primarily located on the benzene (B151609) ring and nitrogen atom. |

| LUMO | -1.5 to -0.5 | Lowest Unoccupied Molecular Orbital, mainly centered on the carbonyl group and benzene ring. |

| HOMO-LUMO Gap | 6.0 to 7.0 | Indicates high kinetic stability and low reactivity. |

Electrostatic Potential Surface Analysis of this compound

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative region is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the methyl and isopropyl groups, as well as the aromatic ring hydrogens, will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The nitrogen atom's potential will be influenced by the degree of its lone pair delocalization into the aromatic system.

Frontier Orbital Theory Applied to this compound Reactivity

Frontier orbital theory, which focuses on the interactions between the HOMO and LUMO of reacting species, provides a framework for understanding the reactivity of this compound.

Electrophilic Attack: An electrophile will preferentially attack the region of the molecule with the highest HOMO density. In this case, this would likely be the oxygen atom of the carbonyl group or the ortho- and para-positions of the aromatic ring.

Nucleophilic Attack: A nucleophile will target the region with the highest LUMO density, which is expected to be the carbonyl carbon atom. This is consistent with the well-established reactivity of amides, where nucleophilic acyl substitution is a common reaction pathway.

The energies of the HOMO and LUMO can also be used to estimate the molecule's ionization potential and electron affinity, respectively. A lower HOMO energy suggests a higher ionization potential, while a higher LUMO energy indicates a lower electron affinity.

Conformational Analysis and Dynamics of this compound

The presence of rotatable bonds in this compound gives rise to a complex conformational landscape. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Exploration of this compound

The potential energy surface (PES) of this compound can be explored by systematically rotating the key dihedral angles, primarily the C(O)-N bond and the N-C(isopropyl) bond.

Rotation around the C(O)-N bond is expected to have a significant energy barrier due to the partial double bond character arising from resonance. This leads to the existence of two stable planar or near-planar conformers, often referred to as E and Z isomers, with respect to the orientation of the carbonyl group and the substituents on the nitrogen atom. The relative energies of these conformers will be influenced by steric hindrance between the bulky isopropyl group, the methyl group, and the aromatic ring.

The rotation of the isopropyl group and the orientation of the benzene ring relative to the amide plane will also contribute to the complexity of the PES, leading to multiple local energy minima.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Description |

| C(aromatic)-C(O)-N-C(methyl) | 15 - 20 | High barrier due to partial double bond character, leading to distinct E/Z conformers. |

| C(O)-N-C(isopropyl)-H | 2 - 4 | Lower barrier associated with the rotation of the isopropyl group. |

| C(aromatic)-C(O) | 4 - 6 | Barrier to rotation of the phenyl group relative to the amide plane. |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound at the atomic level. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrational motions, and interactions with a solvent over time.

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules influence its conformational preferences and dynamics. These simulations can be used to calculate various properties, including radial distribution functions to understand solvation structure, and time correlation functions to study rotational and translational diffusion. Furthermore, MD simulations can be employed to explore the free energy landscape of conformational changes, providing insights into the rates of interconversion between different conformers.

Intramolecular Interactions and Rotational Barriers in this compound

The structure of this compound features a tertiary amide group, where the nitrogen atom is bonded to a methyl group, an isopropyl group (propan-2-yl), and a benzoyl group. The planarity of the amide bond is a well-established concept, arising from the delocalization of the nitrogen lone pair into the carbonyl system. This delocalization imparts a partial double bond character to the C-N bond, leading to a significant rotational barrier.

The intramolecular interactions in this compound are primarily steric in nature. The bulky isopropyl group and the methyl group attached to the nitrogen atom create a crowded environment around the amide bond. This steric hindrance influences the preferred conformation of the molecule. The rotation around the N-C(isopropyl) and N-C(methyl) bonds will also have specific energy profiles, although these are expected to be significantly lower than the C(O)-N rotational barrier.

In some N-substituted benzamides, intramolecular hydrogen bonding can play a crucial role in determining the conformation. rsc.orgmdpi.comresearchgate.netrsc.orgnih.gov For example, in ortho-substituted benzamides, a hydrogen bond can form between a substituent and the amide proton or carbonyl oxygen. mdpi.com However, in this compound, there are no conventional hydrogen bond donors in the immediate vicinity of the benzoyl group to form a strong intramolecular hydrogen bond. The primary intramolecular forces at play are van der Waals interactions and steric repulsion between the alkyl groups and the phenyl ring.

Table 1: Predicted Rotational Barriers for the Amide Bond in Tertiary Amides Based on Analogous Compounds

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| N-benzhydryl-N-methylformamide | DFT (M06-2X/6-311+G*) | 20–23 | mdpi.com |

| N,N-dimethylacetamide | Dynamic NMR | ~18 | frontiersin.org |

This table presents data from structurally related compounds to infer the potential rotational barrier in this compound.

Ligand-Protein Docking and Molecular Recognition Studies with this compound

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. These studies are instrumental in understanding the potential biological activity of a compound. In the absence of direct experimental data for this compound, we can analyze docking studies of similar benzamide (B126) derivatives with non-human receptor and enzyme models to predict its potential binding behavior.

Predictive Binding Modes of this compound to Receptor Models (non-human specific)

Benzamide derivatives have been investigated as inhibitors for a variety of non-human protein targets, including bacterial and plant enzymes. nih.govnih.govijprems.com Molecular docking studies on these systems reveal common binding motifs. The benzamide moiety often participates in hydrogen bonding through its carbonyl oxygen, while the phenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues in the binding pocket.

For this compound, the carbonyl oxygen is a primary hydrogen bond acceptor. The phenyl ring can form hydrophobic interactions. The N-methyl and N-isopropyl groups will likely occupy a hydrophobic pocket within the receptor's active site. The specific orientation will be highly dependent on the topology of the binding site. For instance, in a study of benzofuran-3-carboxamide (B1268816) derivatives as inhibitors of Staphylococcus aureus Sortase A, the amide group was found to be essential for inhibitory activity, forming key hydrogen bonds. nih.gov

Interaction Energies and Affinities of this compound with Enzymes (non-human specific)

The binding affinity of a ligand to an enzyme is often quantified by the binding energy, typically expressed in kcal/mol. Lower binding energies indicate a more stable ligand-protein complex. Docking studies of benzamide derivatives against various non-human enzymes have shown a range of binding energies, reflecting their potential as inhibitors.

For example, molecular docking of benzamide derivatives against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the malaria parasite, identified compounds with docking energies as low as -4.82 kcal/mol, suggesting a potential for inhibition. researchgate.net Another study on benzimidazole-based thiadiazole derivatives as inhibitors of α-amylase and α-glucosidase from non-human sources reported IC50 values in the micromolar range, with docking studies revealing significant interactions with active site residues. nih.gov These findings suggest that a simple benzamide scaffold can exhibit inhibitory activity against various enzymes.

Table 2: Examples of Interaction Energies of Benzamide Derivatives with Non-Human Enzymes from Molecular Docking Studies

| Enzyme Target (Organism) | Benzamide Derivative Class | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |

| Sortase A (S. aureus) | 2-phenyl-benzofuran-3-carboxamides | Not specified (IC50 = 30.8μM for best inhibitor) | H-bond with Cys184, Trp194, Arg197 | nih.gov |

| Topoisomerase IIα (non-human) | Various benzamide derivatives | -114.71 to -60.14 | H-bond with DNA and enzyme residues | researchgate.net |

| Dihydroorotase (E. coli) | Benzothiazole derivatives | Not specified (inhibition observed) | H-bonds with LEU222 or ASN44 | nih.gov |

| α-Amylase (Pancreatic) | Benzimidazole urea (B33335) derivatives | Not specified (IC50 = 18.65 µM for best inhibitor) | H-bonds and hydrophobic interactions | mdpi.com |

| α-Glucosidase (Lysosomal) | Benzimidazole urea derivatives | Not specified (IC50 = 17.47 µM for best inhibitor) | H-bonds and hydrophobic interactions | mdpi.com |

This table provides examples from related benzamide derivatives to illustrate the potential interaction energies and binding modes of this compound with non-human enzymes.

Virtual Screening Approaches for this compound Analogues

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgnih.govsemanticscholar.org This approach can be either ligand-based or structure-based.

For discovering analogues of this compound, a ligand-based virtual screening (LBVS) could be employed. This would involve using the 3D structure of this compound as a query to search for compounds with similar shape and pharmacophoric features in large chemical databases. Pharmacophore models can be generated based on the key features of the benzamide scaffold, such as the aromatic ring, the hydrogen bond acceptor (carbonyl oxygen), and hydrophobic groups (methyl and isopropyl). rsc.org

Alternatively, a structure-based virtual screening (SBVS) could be performed if a 3D structure of a relevant non-human protein target is available. In this approach, a library of compounds would be docked into the active site of the target protein, and the compounds would be ranked based on their predicted binding affinities. This method has been successfully used to identify novel benzamide-based inhibitors for various targets. rsc.orgnih.gov For example, a pharmacophore-based virtual screening strategy was employed to identify novel benzamide derivatives as Hepatitis B virus capsid assembly modulators. rsc.org

The process for a virtual screening campaign for this compound analogues would typically involve the following steps:

Library Preparation: Selection and preparation of a large, diverse library of chemical compounds.

Target/Ligand Preparation: Generation of the 3D structure of the target protein or the query ligand (this compound).

Docking/Screening: Performing the computational docking or screening of the library against the target or query.

Hit Selection and Filtering: Analyzing the results to select a smaller subset of promising "hit" compounds based on scoring functions and visual inspection of binding modes. These hits can then be prioritized for experimental testing.

Spectroscopic and Structural Characterization Beyond Basic Identification for N Methyl N Propan 2 Yl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of N-methyl-N-(propan-2-yl)benzamide

Advanced NMR spectroscopy serves as a powerful tool for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional techniques, solid-state NMR, and dynamic NMR studies offer a more granular understanding of its complex structure and behavior.

2D NMR Techniques (COSY, HSQC, HMBC) for Deeper Structural Insights

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals of this compound and establishing its connectivity.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a distinct correlation is expected between the methine proton of the isopropyl group and the six methyl protons. Cross-peaks would also be observed between the aromatic protons on the benzoyl moiety, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon-hydrogen pairs. nih.gov This technique is crucial for assigning the carbon signals of the N-methyl, isopropyl, and benzoyl groups by linking them to their attached protons. drugbank.com

Correlations from the N-methyl protons to the carbonyl carbon and the ipso-carbon of the benzoyl group.

Correlations from the isopropyl methine proton to the N-methyl carbon and the carbonyl carbon.

Correlations from the aromatic protons to the carbonyl carbon and other carbons within the aromatic ring.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with Proton No.) | Expected HMBC Correlations (with Carbon No.) |

| 1 | - | ~171 | - | 2, 8, 9 |

| 2 | - | ~137 | - | 3, 7, 8 |

| 3, 7 | ~7.4 | ~129 | 4, 5, 6 | 1, 2, 5 |

| 4, 6 | ~7.4 | ~128 | 3, 5, 7 | 2, 5 |

| 5 | ~7.5 | ~130 | 3, 4, 6, 7 | 3, 7 |

| 8 | ~2.9 | ~35 | 9 | 1, 9, 10 |

| 9 | ~4.5 | ~49 | 8, 10 | 1, 8, 10 |

| 10, 11 | ~1.2 | ~20 | 9 | 9 |

Note: Predicted chemical shifts are estimates based on computational models and data from similar compounds. Actual experimental values may vary.

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, including the characterization of polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.

While no specific experimental ssNMR data for this compound is currently available, the technique could be employed to:

Identify and distinguish between different polymorphs: Each polymorphic form would exhibit a unique set of ¹³C and ¹⁵N chemical shifts due to differences in the local chemical environment and crystal packing.

Probe intermolecular interactions: Techniques such as cross-polarization magic-angle spinning (CP/MAS) can provide information on through-space dipolar couplings, revealing details about intermolecular contacts and packing arrangements within the crystal lattice.

Studies on related benzamides have demonstrated the utility of ssNMR in characterizing their solid-state structures and identifying different polymorphic modifications. ustc.edu.cn

Dynamic NMR Studies of Conformational Exchange in this compound

The amide C-N bond in this compound possesses a significant degree of double bond character due to resonance, which restricts rotation around this bond. This restricted rotation can lead to the existence of conformational isomers (rotamers) that may interconvert at a rate amenable to study by dynamic NMR (DNMR) spectroscopy.

At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in a single set of averaged signals for the N-methyl and isopropyl groups. However, by lowering the temperature, the rate of interconversion can be slowed down, leading to the decoalescence of these signals into separate peaks for each conformer.

A variable-temperature NMR study would allow for the determination of the following parameters:

Coalescence temperature (Tc): The temperature at which the separate signals for the conformers merge into a single broad peak.

Rate constant of exchange (k): Can be calculated at the coalescence temperature.

Gibbs free energy of activation (ΔG‡): The energy barrier for the rotational process can be determined from the rate constant and coalescence temperature.

Computational studies on similar tertiary amides have shown that the energy barrier for rotation around the amide C-N bond is typically in a range that makes it accessible to DNMR studies. researchgate.net

Vibrational Spectroscopy (IR, Raman) for this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Interpretation of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to its various functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl and isopropyl groups. |

| C=O stretching (amide I) | 1670 - 1630 | A strong and characteristic band for the carbonyl group of the tertiary amide. |

| C-N stretching (amide III) | 1420 - 1380 | Stretching vibration of the amide C-N bond, often coupled with other modes. |

| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H bending (aliphatic) | 1470 - 1360 | Bending vibrations of the methyl and isopropyl groups. |

| C-H out-of-plane bending (aromatic) | 900 - 675 | Bending vibrations of the aromatic C-H bonds, characteristic of the substitution pattern. |

The exact positions of these bands can be influenced by the molecular conformation and intermolecular interactions. For instance, the C=O stretching frequency is sensitive to the electronic environment and any potential hydrogen bonding.

Hydrogen Bonding Network Analysis in this compound Aggregates

As a tertiary amide, this compound lacks the N-H bond necessary for classical hydrogen bonding as a donor. However, the carbonyl oxygen atom can act as a hydrogen bond acceptor. In the presence of protic solvents or in the solid state with other molecules containing hydrogen bond donors, it can participate in hydrogen bonding interactions.

X-ray Crystallography and Solid-State Analysis of this compound

As of the latest available data, detailed X-ray crystallographic and solid-state analysis for this compound has not been reported in publicly accessible scientific literature. While information on related compounds exists, specific experimental data on the crystal structure of this compound is not available. Therefore, a comprehensive discussion on its crystal packing, intermolecular interactions, co-crystal and salt forms, and polymorphism cannot be provided at this time.

Specific details regarding the crystal packing and intermolecular interactions of this compound are not available due to the absence of its published crystal structure.

There are no published studies on the co-crystal or salt form screening of this compound. Such research is crucial for understanding and modifying the physicochemical properties of a compound. The process of co-crystal screening involves selecting suitable co-formers that can interact with the target molecule through non-covalent bonds, such as hydrogen bonds, to create a new crystalline solid with different properties. Similarly, salt screening investigates the formation of salts by reacting the compound with various acids or bases.

Information regarding the polymorphism and pseudopolymorphism of this compound is not found in the current scientific literature. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The study of these phenomena is essential for drug development and materials science to ensure the selection of the most stable and effective solid form.

Mechanistic Investigations of N Methyl N Propan 2 Yl Benzamide Interactions in Model Systems

Enzyme Inhibition and Activation Mechanisms by N-methyl-N-(propan-2-yl)benzamide

No specific studies detailing the enzymatic inhibition or activation mechanisms of this compound in non-human systems were identified. Research on other N-alkyl nitrobenzamides has suggested potential inhibitory activity against enzymes such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) in mycobacteria, but this has not been specifically documented for this compound. mdpi.com

There is no available research providing a kinetic analysis of the interactions between this compound and any specific non-human enzymes. Consequently, data tables on parameters such as inhibition constants (Kᵢ), Michaelis constants (Kₘ), or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound could not be generated. While kinetic studies have been performed on other novel synthetic compounds, such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides as inhibitors of α-glucosidase and α-amylase, similar data for this compound is not present in the current scientific literature. researchgate.net

No publications were found that describe site-directed mutagenesis studies aimed at identifying the specific amino acid residues involved in the binding of this compound to any enzyme. Such studies are crucial for elucidating the binding site and understanding the molecular basis of interaction, but this level of investigation has not been reported for this compound.

There is a lack of available data from studies investigating the potential allosteric modulation of enzyme function by this compound in any non-human system. Therefore, information regarding its ability to bind to an allosteric site and influence the catalytic activity of an enzyme is currently unavailable.

Receptor Binding and Signaling Pathway Modulation by this compound (non-human cell models)

No specific research was found on the receptor binding profile or the modulation of signaling pathways by this compound in non-human cell models. While related benzamide (B126) compounds have been investigated for their neuroleptic activity and binding to dopamine (B1211576) receptors, specific assays and pathway analyses for this compound are not documented. acs.org

No data from quantitative receptor binding assays for this compound are available. As a result, a data table of binding affinities (Kᵢ or Kₔ) or IC₅₀ values for the interaction of this compound with any specific non-human receptors cannot be provided.

There is no information available in the scientific literature regarding the effects of this compound on second messenger cascades (e.g., cAMP, IP₃/DAG, Ca²⁺) in any non-human cell lines. Studies on other N-substituted benzamides have suggested potential effects on pathways like NF-κB, but these have not been specifically investigated for this compound. nih.gov

Translocation and Subcellular Localization Studies of this compound

Currently, there is a notable absence of published research specifically detailing the translocation and subcellular localization of this compound. While studies on related compounds can offer insights into the potential behavior of benzamide derivatives, direct experimental data for this compound is not available in the reviewed scientific literature. The physicochemical properties of a compound, such as its lipophilicity and molecular size, are critical determinants of its ability to cross cellular membranes and its subsequent distribution within subcellular compartments. For instance, studies on other N-substituted benzamides have explored their potential to interact with and translocate across biological membranes, often in the context of their therapeutic action. However, without specific studies on this compound, any discussion of its subcellular fate remains speculative. Future research employing techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation followed by mass spectrometry would be necessary to elucidate its distribution within cells.

Interactions of this compound with Nucleic Acids and Lipids in Model Systems

The interaction of small molecules with fundamental biological macromolecules like nucleic acids and lipids is a cornerstone of understanding their mechanisms of action. However, dedicated studies on the interaction of this compound with these components are not presently found in the public domain.

DNA/RNA Binding Characterization of this compound

There is no available scientific literature or data that characterizes the binding of this compound to either DNA or RNA. The potential for a small molecule to interact with nucleic acids is often predicated on its structural features, such as the presence of planar aromatic rings capable of intercalation between base pairs, or charged moieties that can interact with the phosphate (B84403) backbone. While this compound possesses a benzamide group, detailed biophysical studies using techniques like UV-Vis spectroscopy, fluorescence quenching assays, or isothermal titration calorimetry would be required to determine if any binding occurs and to quantify the affinity and mode of such interactions.

Membrane Permeation and Liposome (B1194612) Interaction Studies of this compound

Direct experimental data on the membrane permeation and liposome interaction of this compound is not available. Research on structurally analogous compounds, such as hydrophobically-modified poly-(N-isopropylacrylamides), has demonstrated interactions with phospholipid liposomes, indicating that the N-isopropyl group can influence membrane association. nih.gov These studies have shown that such polymers can penetrate the hydrophobic core of the lipid bilayer. nih.gov However, it is crucial to note that these findings pertain to polymeric systems and not to the discrete small molecule this compound. To understand its specific membrane interaction profile, studies using model membrane systems like liposomes or black lipid membranes would be essential. Such experiments could involve assessing membrane fluidity changes, leakage of encapsulated fluorescent dyes, or direct measurement of partitioning coefficients.

Structure Activity Relationship Sar Studies of N Methyl N Propan 2 Yl Benzamide Analogues

Design and Synthesis of N-methyl-N-(propan-2-yl)benzamide Derivatives for SAR

The foundation of any SAR study lies in the strategic design and efficient synthesis of a library of analogues. For this compound, this involves modifying its three core components: the aromatic ring, the N-alkyl groups, and the central amide linkage. General synthetic routes often involve the coupling of a substituted benzoic acid (or its more reactive acyl chloride derivative) with the appropriate secondary amine, N-methylpropan-2-amine. researchgate.net

The benzene (B151609) ring of the benzamide (B126) scaffold offers numerous positions for substitution, allowing for the fine-tuning of electronic and steric properties. Research on various benzamide series demonstrates that introducing different functional groups can dramatically influence biological outcomes. For instance, the synthesis of 4-nitro and 4-aminobenzamide (B1265587) derivatives has been a common strategy to explore the effects of electron-withdrawing and electron-donating groups, respectively. researchgate.net

The general approach involves starting with a substituted benzoic acid or benzoyl chloride and coupling it with the required amine. researchgate.net The specific nature and position of the substituent are crucial. For example, in studies on related benzamides designed as protease inhibitors, modifications to the ring were found to be well-tolerated, with various groups being introduced to probe interactions with specific pockets of the target enzyme. researchgate.net

Table 1: Representative Benzene Ring Modifications and Their Rationale in SAR Studies

| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact |

| Para (4-position) | Nitro (-NO₂) | Strong electron-withdrawing group | Modifies electronic character, potential H-bond acceptor |

| Para (4-position) | Amino (-NH₂) | Strong electron-donating group, H-bond donor | Alters electronic character, potential H-bond donor |

| Ortho (2-position) | Methyl (-CH₃) | Introduces steric bulk near the amide | Influences conformation and binding orientation |

| Meta (3-position) | Chloro (-Cl) | Electron-withdrawing, increases lipophilicity | Enhances membrane permeability, alters electronics |

| Multiple Positions | Various | To map the steric and electronic requirements of a binding site | To optimize potency and selectivity |

The N-alkyl groups are critical determinants of a molecule's lipophilicity, steric profile, and metabolic stability. Varying the N-methyl and N-isopropyl groups of the parent compound can reveal important steric and conformational requirements for activity. An alkyl group is created by removing one hydrogen from an alkane chain. libretexts.org

Studies on related N-alkyl amides have shown that even subtle changes can have significant effects. For example, replacing a smaller N-alkyl group (like methyl) with a slightly larger one (like ethyl) has been shown to sometimes improve potency. nih.gov Conversely, deleting an N-alkyl group altogether can be detrimental to activity, highlighting its importance. nih.gov

The size and branching of the alkyl groups can also influence synthetic outcomes. Research on the rearrangement of N-alkyl arylsulphonamides demonstrated that bulky N-alkyl groups, particularly those branched at the alpha-carbon like the isopropyl group, can sterically hinder undesirable side reactions, leading to higher yields of the desired product. mdpi.com This suggests that the N-isopropyl group in this compound plays a significant role in defining the molecule's chemical behavior and conformational preferences.

Table 2: Impact of N-Alkyl Group Variation in Related Amide Series

| Original Group (R¹) | Replacement Group (R²) | Observed Effect on Activity/Reactivity | Reference |

| N-Methyl | N-Ethyl | Improved potency in some cases | nih.gov |

| N-Methyl | N-H (deletion of methyl) | Loss of activity | nih.gov |

| N-Ethyl | N-Propyl | Gradual change in reaction ratios | mdpi.com |

| N-Propyl | N-Isopropyl | Significant prevention of undesired side reactions due to steric hindrance | mdpi.com |

Bioisosteres are functional groups or molecules that possess similar physicochemical or topological properties, which can elicit a similar biological response. cambridgemedchemconsulting.com Replacing the central amide bond in this compound with a bioisostere is a key strategy to modulate its stability, hydrogen-bonding capacity, and pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov

A study involving the anthelmintic compound Wact-11, a benzamide, explored several bioisosteric replacements for the amide group. nih.gov The findings from this study provide a strong predictive framework for modifications to this compound. Classical isosteres like thioamides and selenoamides, where the carbonyl oxygen is replaced by sulfur or selenium, were found to be highly effective, often retaining or even enhancing the parent compound's activity. nih.gov Non-classical bioisosteres, such as a triazole ring, have also been successfully used to replace amide bonds in other contexts. nih.gov

Table 3: Bioisosteric Replacements for the Amide Moiety and Their Observed Activity

| Bioisosteric Replacement | Description | Resulting Activity Against C. elegans (in Wact-11 study) | Reference |

| Thioamide | C=O replaced with C=S | High activity (92% motility reduction) | nih.gov |

| Selenoamide | C=O replaced with C=Se | Excellent activity (100% motility reduction) | nih.gov |

| Urea (B33335) | Amide replaced with -NH-CO-NH- | Moderate activity (~47% motility reduction) | nih.gov |

| Sulfonamide | Amide replaced with -SO₂-NH- | No significant activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound analogues, QSAR can identify the key physicochemical properties driving activity and predict the potency of novel, unsynthesized derivatives.

Descriptor Selection and Calculation for QSAR Models of this compound

The first step in QSAR modeling is to calculate a set of molecular descriptors for each analogue in the series. These descriptors quantify various aspects of the molecule's structure and properties. Based on QSAR studies of other benzamide and N-acylsulfonamide series, a relevant model for this compound analogues would likely involve a combination of descriptor types. nih.govmdpi.com

Physicochemical Descriptors: These describe properties like polarizability and surface tension. mdpi.com

Geometrical Descriptors: These relate to the 3D structure of the molecule, including surface area and volume.

Topological Descriptors: These are numerical representations of molecular topology, such as topological diameter and distance-based indices. nih.govmdpi.com

Electronic Descriptors: These quantify the electronic properties, such as the energy of frontier orbitals (HOMO/LUMO) and charge distribution. nih.gov

Structural Descriptors: These include counts of specific features, such as the number of hydrogen bond donors (HBD) or rotatable bonds. mdpi.com

For a series of bicyclo((aryl)methyl)benzamides, descriptors found to be significant included the number of hydrogen bond donors, polarizability, surface tension, and various energy terms, which collectively influenced the compounds' inhibitory activity. mdpi.com

Advanced Applications and Future Directions in N Methyl N Propan 2 Yl Benzamide Research

N-methyl-N-(propan-2-yl)benzamide as a Probe for Biological Pathway Elucidation (non-human specific)

There is currently no available research to support the use of this compound in elucidating biological pathways.

Use in Target Deconvolution Strategies

No studies have been identified that employ this compound in target deconvolution strategies.

Application in Chemoproteomics and Activity-Based Profiling

The application of this compound in chemoproteomics and activity-based profiling has not been described in the scientific literature.

Integration of this compound Research into Broader Chemical Biology Paradigms

The integration of this compound into broader chemical biology paradigms is not documented.

Contribution to Understanding Amide Chemistry in Biological Systems

There is no research available on the specific contributions of this compound to the understanding of amide chemistry in biological contexts.

Development of Chemical Tools Based on this compound Scaffolds

The development of chemical tools from the this compound scaffold is not reported in the current body of scientific literature.

Remaining Challenges and Prospective Research Avenues for this compound

The primary challenge for this compound research is the fundamental lack of investigation into its biological properties. Prospective research would need to begin with foundational screening to identify any potential biological activity.

No Publicly Available Research Found for this compound

Following a comprehensive search of scholarly articles, academic journals, and chemical databases, it has been determined that there is a significant lack of publicly available scientific literature and detailed research findings specifically concerning the chemical compound this compound.

While the compound may be listed in chemical catalogs, the in-depth, peer-reviewed research required to generate a thorough and informative article as per the specified outline is not present in the public domain. Therefore, the sections on advanced applications and future directions in this compound research, including the development of more efficient synthetic routes, exploration of novel biological interaction mechanisms, and advanced computational predictions, cannot be substantiated with credible scientific evidence at this time.

Further investigation into this specific compound would require original research to be conducted and published within the scientific community. Without such foundational studies, any attempt to create the requested article would be speculative and would not meet the standards of a professional and authoritative scientific piece.

Conclusion and Synthesis of Research Findings on N Methyl N Propan 2 Yl Benzamide

Summary of Key Academic Discoveries Regarding N-methyl-N-(propan-2-yl)benzamide

Direct and extensive academic studies on this compound are not widely available in published literature. However, its basic chemical and physical properties can be inferred from its structure and from data available in chemical databases. The compound has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . researchgate.net

General methodologies for the synthesis of N-alkylated benzamides are well-established and would be applicable for the preparation of this compound. These methods often involve the N-alkylation of a primary or secondary amide. Modern catalytic approaches, such as the use of palladium or cobalt nanoparticles, facilitate the N-alkylation of benzamides with alcohols. nih.govresearchgate.net These methods are favored for their efficiency and sustainability, proceeding through a "borrowing hydrogen" strategy where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amide. researchgate.net Another established route is the reaction of a corresponding acid chloride with an appropriate amine.

While specific spectroscopic and crystallographic data for this compound are not readily found in academic papers, the characterization of analogous compounds, such as N-isopropylbenzamide, has been detailed. nih.gov Such studies reveal information about the conformation of the amide group relative to the phenyl ring and the nature of intermolecular interactions, which are typically dominated by hydrogen bonding in secondary amides. nih.gov For a tertiary amide like this compound, the absence of an N-H bond would preclude such hydrogen bonding, influencing its physical properties like melting and boiling points.

Broader Implications of this compound Research for Chemical Sciences

The study of N-alkylated benzamides, the class to which this compound belongs, has several significant implications for the chemical sciences.

Advancements in Catalysis: Research into the synthesis of N-alkylated benzamides drives the development of novel catalytic systems. The use of transition metals like palladium and cobalt for N-alkylation reactions showcases the ongoing effort to create more sustainable and atom-economical synthetic routes in organic chemistry. nih.govresearchgate.net These advancements are crucial for both academic research and industrial applications.

Medicinal Chemistry and Drug Discovery: The benzamide (B126) scaffold is a key structural motif in a wide array of pharmaceutical compounds. N-substituted benzamides have been investigated for various biological activities. For instance, some N-substituted benzamides are explored as potential therapeutic agents. The specific nature of the N-alkyl and N-aryl substituents can significantly influence the pharmacological profile of these molecules.

Materials Science: The properties of polymers and other materials can be modified by incorporating functional groups like benzamides. While less common than in pharmaceuticals, the principles of molecular design learned from studying compounds like this compound can be applied to the development of new materials with tailored properties. chemicalbook.com

Future Trajectories for Scholarly Investigation of this compound

Given the current gap in the literature, several avenues of research for this compound present themselves as promising for future scholarly investigation.

Detailed Physicochemical Characterization: A fundamental starting point would be the comprehensive synthesis and characterization of this compound. This would involve detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and single-crystal X-ray diffraction to provide a definitive structural and electronic description of the molecule.

Exploration of Synthetic Methodologies: A comparative study of different synthetic routes to this compound could be undertaken. This could involve optimizing existing catalytic methods, such as the palladium- or cobalt-catalyzed N-alkylation with methanol (B129727) and isopropanol, or exploring novel synthetic pathways.

Investigation of Biological Activity: Screening this compound and a library of its analogues for various biological activities would be a logical next step. Based on the activities of other N-substituted benzamides, this could include assays for anticancer, anti-inflammatory, or antimicrobial properties.

Conformational and Rotational Barrier Studies: The presence of a tertiary amide bond in this compound makes it an interesting candidate for studies on rotational barriers around the C-N amide bond. Variable temperature NMR studies could provide valuable thermodynamic data and insights into the molecule's dynamic behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-N-(propan-2-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves acylation of N-methylpropan-2-amine with benzoyl chloride under reflux in pyridine (4 h, reflux) to form the benzamide core . Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzoyl chloride) or using alternative catalysts like DMAP to enhance reaction efficiency. Purification often employs column chromatography with ethyl acetate/hexane gradients. For derivatives, orthogonal protecting groups (e.g., TIPSCl) can be introduced to avoid side reactions during functionalization .

Q. What crystallographic software is recommended for structural characterization of this compound derivatives?

- Methodological Answer : SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Initial structure solutions can be obtained via SHELXD or charge-flipping algorithms in SUPERFLIP . For macromolecular complexes, Phaser-2.1 is recommended for molecular replacement or anomalous dispersion phasing .

Q. How can researchers validate the purity and identity of synthesized this compound derivatives?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm.

- NMR : Confirm substitution patterns via H-NMR (e.g., methyl singlet at δ 1.2–1.4 ppm for isopropyl groups) and C-NMR for carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H] at m/z 220.144).

Advanced Research Questions

Q. How do steric and electronic effects influence the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Introduce substituents at the benzamide para-position (e.g., nitro, chloro) to modulate electron density and steric bulk. For example:

- Electron-withdrawing groups (e.g., -NO) enhance hydrogen-bonding interactions with target proteins, as shown in docking studies .

- Steric hindrance from isopropyl groups can reduce off-target binding. SAR validation requires bioassays (e.g., enzyme inhibition) paired with DFT calculations (B3LYP/6-31G*) to correlate electronic properties with activity .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results for benzamide derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation steps:

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ligand-protein dynamics .

- Free-Energy Perturbation (FEP) : Calculate binding affinities for mutated residues to identify critical interactions .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking poses .

Q. How can researchers design experiments to address low yields in the acylation of N-methylpropan-2-amine?

- Methodological Answer : Low yields may result from competing hydrolysis or incomplete amine activation. Solutions:

- Activation Reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency .

- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents (e.g., CHCl dried over 3Å molecular sieves) .

- Workup Optimization : Quench unreacted benzoyl chloride with ice-cold NaHCO and extract with DCM to isolate the product .

Q. What advanced crystallographic techniques are suitable for analyzing disordered isopropyl groups in this compound structures?

- Methodological Answer : For disordered regions:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned data (e.g., HOOFTEST > 0.5 indicates twinning) .

- Dynamic Masking : Apply OLEX2’s SQUEEZE to model solvent-accessible voids and improve electron density maps .

- High-Pressure Data Collection : At synchrotrons, collect data at 100 K to reduce thermal motion artifacts .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Typical Range/Value | Software/Tool | Reference |

|---|---|---|---|

| Space Group | P or P/c | SUPERFLIP | |

| R (I > 2σ(I)) | < 0.05 | SHELXL | |

| Twinning Fraction | 0.3–0.5 | PLATON |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation | Reference |

|---|---|---|---|

| Di-benzoylated amine | Excess benzoyl chloride | Use 1.2 equivalents | |

| Hydrolysis product | Moisture in reaction | Dry solvents/schlenk line | |

| Oligomers | High-temperature conditions | Lower reflux to 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.